

Unveiling the Molecular Architecture of Tos-PEG4-THP: A Technical Guide

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Compound of Interest

Compound Name: *Tos-PEG4-THP*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Tos-PEG4-THP**, a heterobifunctional linker and building block increasingly utilized in pharmaceutical sciences and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Understanding the precise arrangement of its constituent parts is crucial for its effective application in the synthesis of complex molecular architectures.

Core Structural Components

Tos-PEG4-THP is comprised of three key chemical moieties, each contributing to its overall functionality: a Tosyl (Tos) group, a tetraethylene glycol (PEG4) linker, and a Tetrahydropyran (THP) protecting group.

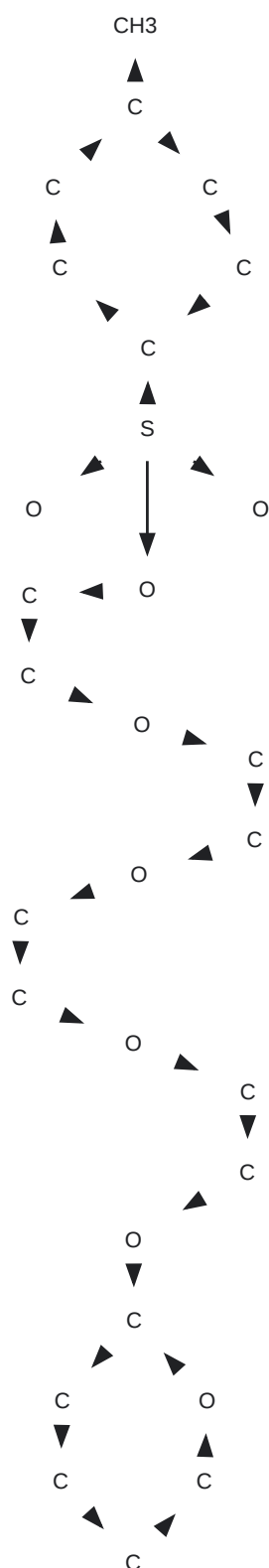
- Tosyl (Tos) Group:** The tosyl group, derived from p-toluenesulfonic acid, serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is fundamental to its role in chemical synthesis, allowing for the facile attachment of the linker to other molecules.
- Tetraethylene Glycol (PEG4) Linker:** The PEG4 component is a flexible, hydrophilic spacer arm consisting of four repeating ethylene glycol units. This polyethylene glycol chain imparts increased water solubility to the parent molecule and its conjugates, a critical property for improving the pharmacokinetic profile of drug candidates. The defined length of the PEG4 linker also provides precise spatial control when connecting two molecular entities.

- Tetrahydropyran (THP) Group: The tetrahydropyran ring is a widely used protecting group for alcohols.^{[1][2][3][4][5]} In the context of **Tos-PEG4-THP**, it masks a terminal hydroxyl group on the PEG4 chain, preventing it from undergoing unwanted reactions during the synthetic steps involving the tosyl group. The THP group can be selectively removed under acidic conditions to reveal the hydroxyl functionality for subsequent conjugation.

Molecular Structure and Connectivity

The precise arrangement of these components is confirmed by its chemical formula, C₂₀H₃₂O₈S, and its canonical SMILES representation: O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOC2CCCCO2)=O. This structure indicates that the tosyl group is attached to one terminus of the tetraethylene glycol chain, while the tetrahydropyran group protects the hydroxyl group at the other terminus.

Below is a two-dimensional chemical structure diagram of **Tos-PEG4-THP** generated using the DOT language.



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Figure 1: 2D Chemical Structure of **Tos-PEG4-THP**

Physicochemical Properties

A summary of the key physicochemical properties of **Tos-PEG4-THP** is presented in the table below. These properties are essential for planning synthetic routes, purification procedures, and for understanding the compound's behavior in various solvent systems.

Property	Value	Reference
CAS Number	86259-89-4	
Molecular Formula	C ₂₀ H ₃₂ O ₈ S	
Molecular Weight	432.53 g/mol	
Solubility	Soluble in DMSO	
Storage Conditions	Store at -20°C	

Applications in Drug Development

Tos-PEG4-THP is a valuable building block in medicinal chemistry and drug development. Its primary application is in the synthesis of PROTACs, where it functions as a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. The defined length and hydrophilic nature of the PEG4 chain are critical for optimizing the biological activity and pharmacokinetic properties of the resulting PROTAC. One specific example is its use in the synthesis of a K-Ras degrader.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Tos-PEG4-THP** are proprietary and found within patent literature, the general synthetic strategy involves the sequential modification of tetraethylene glycol. A plausible synthetic workflow is outlined below.



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Figure 2: Generalized Synthetic Workflow for **Tos-PEG4-THP**

Step 1: Monoprotection of Tetraethylene Glycol: Tetraethylene glycol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to selectively protect one of the terminal hydroxyl groups as a THP ether. This reaction yields THP-PEG4-OH.

Step 2: Tosylation: The remaining free hydroxyl group of THP-PEG4-OH is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to introduce the tosyl group. This step yields the final product, **Tos-PEG4-THP**.

Purification at each step is typically achieved through column chromatography. The structure and purity of the intermediates and the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides a foundational understanding of the structure and properties of **Tos-PEG4-THP**. For researchers and scientists, this information is critical for the rational design and synthesis of novel therapeutics and chemical probes.

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